9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide

AMPA receptor pharmacology allosteric modulator intrinsic activity Ca²⁺ influx assay

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide, universally known by its development code TAK-137, is a synthetic small-molecule positive allosteric modulator (potentiator) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It belongs to the dihydropyridothiadiazine 2,2-dioxide chemotype, a scaffold rationally designed to engage the ligand-binding domain (LBD) of AMPA receptors through a glutamate-dependent binding mode that involves steric interference at residue Ser743.

Molecular Formula C19H16N2O3S
Molecular Weight 352.4 g/mol
CAS No. 1358749-55-9
Cat. No. B12743226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide
CAS1358749-55-9
Molecular FormulaC19H16N2O3S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)N=C2N1C=CC=C2C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C19H16N2O3S/c22-25(23)14-13-21-12-4-7-18(19(21)20-25)15-8-10-17(11-9-15)24-16-5-2-1-3-6-16/h1-12H,13-14H2
InChIKeyVKKLOYOLCCDGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-137 (CAS 1358749-55-9) – Core Compound Identity and Pharmacological Class for AMPA Receptor Research Procurement


9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide, universally known by its development code TAK-137, is a synthetic small-molecule positive allosteric modulator (potentiator) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor [1]. It belongs to the dihydropyridothiadiazine 2,2-dioxide chemotype, a scaffold rationally designed to engage the ligand-binding domain (LBD) of AMPA receptors through a glutamate-dependent binding mode that involves steric interference at residue Ser743 [2]. TAK-137 was originated by Takeda Pharmaceutical Company Limited and advanced to Phase I clinical evaluation for attention-deficit/hyperactivity disorder and other neuropsychiatric indications before being discontinued in 2015 [3]. Its molecular formula is C₁₉H₁₆N₂O₃S (MW 352.4 g/mol), and its structural signature – a fused pyrido-thiadiazine dioxide core bearing a 4-phenoxyphenyl substituent at the 9-position – distinguishes it from both earlier biarylpropylsulfonamide AMPA potentiators (e.g., LY451646) and from later-generation analogs such as TAK-653 [4].

Why AMPA Receptor Potentiators Are Not Interchangeable – The Critical Functional Divergence Separating TAK-137 (CAS 1358749-55-9) from Its Closest Chemical and Pharmacological Analogues


AMPA receptor potentiators share a common mechanism – allosteric enhancement of glutamate-gated ion flux – yet this superficial mechanistic unity conceals profound functional divergence that renders generic substitution scientifically indefensible. The critical axis of differentiation is the degree of agonist-independent (intrinsic) receptor activation, a parameter that directly determines the shape of the dose-response curve in vivo, the width of the therapeutic window versus seizure, and the propensity to produce psychotomimetic side effects [1]. TAK-137 was specifically engineered via structure-based design to decouple allosteric potentiation from intrinsic agonism by exploiting a steric clash at Ser743 of the GluA2 LBD [2]. This design principle creates a compound that, unlike the well-characterized comparator LY451646, requires the presence of endogenous glutamate to drive AMPA receptor channel opening. The quantitative evidence presented in Section 3 demonstrates that this structural difference translates into a >10-fold reduction in agonist-independent activation, a >37-fold wider exposure-based safety margin against seizure in rats, and the absence of ketamine-like hyperlocomotor psychotomimetic effects [3]. No other commercially available AMPA potentiator of the dihydropyridothiadiazine class has been shown to achieve this specific combination of retained procognitive efficacy with such a low intrinsic agonism burden. Consequently, substituting TAK-137 with LY451646, TAK-653, CX546, or any other in-class compound would fundamentally alter the experimental pharmacology outcome, particularly in any paradigm where safety margin, dose-response linearity, or the absence of psychotomimetic confounds is a decision-critical endpoint [4].

TAK-137 (CAS 1358749-55-9) – Head-to-Head Quantitative Differentiation Evidence Against Comparator AMPA Potentiators for Scientific Selection


Intrinsic Agonistic Activity in Primary Neurons – TAK-137 vs. LY451646 (Ca²⁺ Influx Assay)

In a direct head-to-head comparison using rat primary hippocampal neurons in a Ca²⁺ influx assay, TAK-137 exhibited dramatically lower agonist-independent receptor activation than the prototype AMPA potentiator LY451646. In the presence of co-applied AMPA (agonist-dependent condition), TAK-137 showed a LogEC₅₀ of −6.36 ± 0.020 M with an Eₘₐₓ of 126%, comparable to LY451646 (LogEC₅₀ −6.30 ± 0.193 M, Eₘₐₓ 148%). However, in the absence of exogenous AMPA (agonist-independent condition), TAK-137 produced only 10% activation (LogEC₅₀ −5.64 ± 0.019 M), whereas LY451646 generated 86% activation (LogEC₅₀ −5.23 ± 0.033 M), an 8.6-fold higher intrinsic agonistic effect [1]. This relationship was independently confirmed in an electrophysiological patch-clamp study: TAK-137 induced AMPA-R-mediated current only in the presence of glutamate, while LY451646 elicited robust inward currents even in the absence of agonist [2]. In a third cross-study comparison using the same primary hippocampal neuron system, at 30 μM compound concentration, TAK-137 showed only 7.6% agonistic effect on intracellular Ca²⁺ levels versus 88% for LY451646, an 11.6-fold difference [3].

AMPA receptor pharmacology allosteric modulator intrinsic activity Ca²⁺ influx assay primary neuronal culture

In Vivo Seizure Safety Margin – TAK-137 vs. LY451646 (Rat Exposure Margin Analysis)

The translational consequence of TAK-137's reduced intrinsic agonism was quantified by comparing brain exposure margins between doses producing cognitive improvement and doses inducing seizure in rats. TAK-137 did not induce seizures at oral doses up to 1,000 mg/kg (conventional formulation), while LY451646 induced seizures at 10 and 30 mg/kg p.o. A nanocrystal formulation of TAK-137 (100 mg/kg p.o., achieving higher plasma exposure than 1,000 mg/kg conventional) was required to produce seizures, establishing the true seizure-inducing exposure level [1]. Using brain area-under-the-curve (AUCbrain) values, TAK-137 exhibited a 116-fold exposure margin versus only a 3.1-fold margin for LY451646 – a 37.4-fold improvement. Using brain Cmax values, the margins were 43.7-fold for TAK-137 versus 7.5-fold for LY451646 [2]. In monkeys, TAK-137 did not induce seizures at doses up to 100 mg/kg p.o., and plasma exposure-based safety margins were calculated as at least 49-fold (AUCplasma) and 48-fold (plasma Cmax) [3]. LY451646 could not be escalated beyond 1 mg/kg s.c. in monkeys due to emesis, precluding a meaningful safety margin calculation for the comparator in this species [4].

therapeutic index seizure liability AMPA receptor safety brain exposure in vivo toxicology

Psychotomimetic Side Effect Liability – TAK-137 vs. Ketamine (Rat Behavioral Safety Profile)

AMPA receptor activation is implicated in the rapid antidepressant effects of ketamine, but ketamine's clinical utility is limited by psychotomimetic side effects (hallucinations, dissociation) that are modeled preclinically as hyperlocomotion and deficits in prepulse inhibition (PPI). In a direct comparative study, ketamine (30 mg/kg i.p., single dose) induced significant hyperlocomotion and reduced PPI in rats, whereas TAK-137 (0.1 and 0.3 mg/kg p.o., 3-day repeated dosing) did not induce hyperlocomotion or reduce PPI at any dose tested [1]. Both compounds produced antidepressant-like effects in the novelty-suppressed feeding test (NSFT): a single ketamine dose shortened feeding latency, while 3-day oral TAK-137 administration also significantly shortened feeding latency at the same endpoint assessed 24 hours after final dosing [2]. TAK-137 increased phosphorylation of Akt, ERK, mTOR, and p70S6 kinase, and dose-dependently elevated BDNF protein expression in rat primary cortical neurons – the same signaling cascade thought to mediate ketamine's antidepressant efficacy – yet without triggering the behavioral toxicity signature [3].

antidepressant safety psychotomimetic effects prepulse inhibition hyperlocomotion AMPA receptor

Cognitive Efficacy Window – TAK-137 vs. LY451646 (Multi-Species Behavioral Pharmacology)

TAK-137 demonstrated potent cognitive improvement in both rodent and primate models over a broader and lower dose range than LY451646. In the rat novel object recognition test (NORT), TAK-137 significantly increased the novelty discrimination index (NDI) at oral doses of 0.1 and 1 mg/kg, while LY451646 required higher doses of 1 and 3 mg/kg p.o. to achieve significant NDI improvement [1]. In a monkey delayed matching-to-sample (DMTS) task, TAK-137 at 0.03, 0.1, and 1 mg/kg p.o. significantly improved accuracy, whereas LY451646 was effective only at 0.1 mg/kg s.c. (but not 0.03 mg/kg) [2]. Critically, in the primate DMTS task, TAK-137 maintained efficacy across a >30-fold dose range (0.03–1 mg/kg), while LY451646 showed a bell-shaped pattern with loss of efficacy at the lower end of its active range [3]. In a separate schizophrenia-relevant cognition battery, TAK-137 enhanced attention in the 5-choice serial reaction time task at 0.2 mg/kg p.o. in rats, ameliorated MK-801-induced working memory deficits in the radial arm maze at 0.2–0.6 mg/kg p.o., and improved social interaction deficits at 0.1–0.3 mg/kg p.o. [4].

procognitive efficacy novel object recognition delayed matching-to-sample nonhuman primate cognition dose-response linearity

Off-Target Selectivity Profile – TAK-137 vs. Class-Level AMPA Potentiator Expectations (Broad Receptor Panel Screen)

In a broad off-target selectivity screen conducted at Ricerca Biosciences, TAK-137 at 10 μM was tested against a panel of 98 receptors, ion channels, transporters, and enzymes. TAK-137 showed no significant activity (>50% inhibition or stimulation) against 97 of 98 targets [1]. The single exception was the vasopressin V2 receptor, for which the magnitude of activity and functional consequence were not further detailed but were noted as the sole off-target hit [2]. This selectivity profile is consistent with the compound's glutamate-dependent binding mode at the AMPA receptor LBD, which requires structural complementarity to a specific allosteric pocket – a feature not conserved across the broader receptor proteome [3]. While LY451646 and other AMPA potentiators have also been reported to possess reasonable selectivity, the published 98-target panel data for TAK-137 provides the most explicit and quantitative selectivity documentation available for this chemotype, meeting the data transparency standards required for IND-enabling pharmacology packages [4].

receptor selectivity off-target pharmacology counter-screening drug safety profiling vasopressin receptor

Neural Progenitor Proliferation Dose-Range Breadth – TAK-137 vs. LY451646 (Hippocampal Neurogenesis Assay)

AMPA receptor activation promotes adult hippocampal neurogenesis, a cellular correlate of antidepressant and procognitive efficacy. TAK-137 enhanced proliferation of neural progenitor cells in the rat hippocampal dentate gyrus (quantified by BrdU incorporation via flow cytometry) over a significantly broader oral dose range compared to LY451646 [1]. The published data demonstrate that TAK-137's ability to stimulate hippocampal progenitor proliferation is sustained across a wider span of doses, consistent with its lower propensity to trigger the bell-shaped dose-response that restricts LY451646's effective window [2]. This broader proliferative dose range mirrors the compound's broader cognitive efficacy window and is mechanistically linked to the reduced intrinsic agonism that prevents excessive AMPA-R activation at higher brain exposures [3].

hippocampal neurogenesis neural progenitor proliferation BrdU AMPA receptor plasticity dose-response breadth

Preferred Procurement and Experimental Application Scenarios for TAK-137 (CAS 1358749-55-9) Based on Verified Quantitative Differentiation Data


In Vivo Preclinical Cognition Studies Requiring Linear Dose-Response and Wide Seizure Safety Margin

TAK-137 is the AMPA potentiator of choice for chronic oral dosing paradigms in rodent and primate models of cognition where compound-related seizure induction or bell-shaped dose-response curves would terminate the study or confound data interpretation. Its 116-fold AUCbrain exposure safety margin in rats (vs. 3.1-fold for LY451646) enables dose-ranging across a >100-fold exposure window without seizure risk [1]. This is particularly relevant for studies employing the rat novel object recognition test, monkey DMTS task, or 5-choice serial reaction time task, where TAK-137 has demonstrated significant procognitive efficacy at doses spanning 0.03–1 mg/kg without loss of effect at the upper end of the dose range [2].

AMPA-Targeted Antidepressant Discovery Without Psychotomimetic Confounds

For programs seeking to replicate the rapid antidepressant signaling of ketamine (mTOR/BDNF pathway activation) while avoiding the psychotomimetic side effects that restrict ketamine's translational utility, TAK-137 offers a mechanistically validated alternative. In rat primary cortical neurons, TAK-137 increases phosphorylation of Akt, ERK, mTOR, and p70S6 kinase and upregulates BDNF protein expression – the same intracellular cascade activated by ketamine – yet in behavioral assays, TAK-137 does not induce hyperlocomotion or disrupt prepulse inhibition at antidepressant-effective doses [3]. This selectivity profile supports procurement for studies aiming to isolate AMPA-R-mediated antidepressant mechanisms from NMDA-R-mediated psychotomimetic effects.

Schizophrenia-Relevant Multi-Domain Cognitive and Social Function Research

TAK-137 has been systematically characterized across multiple cognitive domains relevant to schizophrenia, including attention (5-CSRTT at 0.2 mg/kg p.o.), working memory (radial arm maze at 0.2–0.6 mg/kg p.o.), cognitive flexibility, and negative symptom-like social interaction deficits (MK-801 model at 0.1–0.3 mg/kg p.o.) [4]. Its activity across this broad behavioral battery, coupled with the published 98-target selectivity panel showing minimal off-target liability, makes TAK-137 the most comprehensively profiled AMPA potentiator for schizophrenia-focused preclinical research where multi-domain efficacy and pharmacological specificity are co-requirements.

Hippocampal Neurogenesis and Neural Progenitor Proliferation Studies Requiring Sustained Target Engagement

For chronic neurogenesis paradigms where sustained AMPA receptor potentiation must be maintained without triggering compensatory receptor desensitization or seizure, TAK-137's broader proliferative dose range for hippocampal BrdU+ neural progenitor cells provides a critical experimental advantage over LY451646, whose narrower effective window at this endpoint increases the technical difficulty of maintaining proliferative signal throughout multi-week dosing protocols [5]. The structural basis for this advantage – glutamate-dependent binding via steric interference at Ser743 – has been defined crystallographically (PDB: 5ZG2), providing a structural rationale for the functional differentiation [6].

Quote Request

Request a Quote for 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.